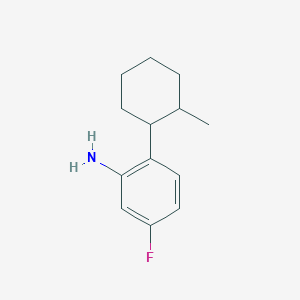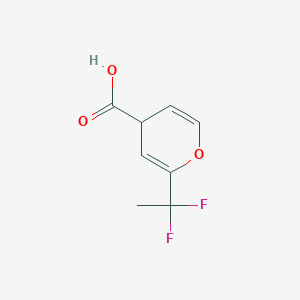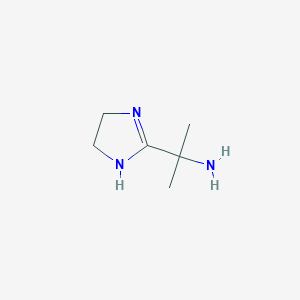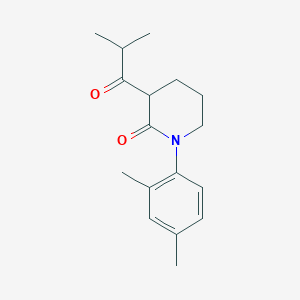
5-Fluoro-2-(2-methylcyclohexyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(2-methylcyclohexyl)aniline is an organic compound with the molecular formula C14H20FN It is a derivative of aniline, where the hydrogen atom at the 5th position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the 2nd position is replaced by a 2-methylcyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(2-methylcyclohexyl)aniline typically involves the following steps:
Fluorination: Introduction of the fluorine atom at the 5th position of the benzene ring.
Cyclohexylation: Introduction of the 2-methylcyclohexyl group at the 2nd position of the benzene ring.
One common method involves the reaction of 5-fluoro-2-nitroaniline with 2-methylcyclohexylamine under reducing conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-(2-methylcyclohexyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted aniline derivatives.
Applications De Recherche Scientifique
5-Fluoro-2-(2-methylcyclohexyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-(2-methylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzyme activity or modulation of receptor function. The 2-methylcyclohexyl group may contribute to the compound’s lipophilicity, affecting its distribution and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2-[(2-methylcyclohexyl)oxy]aniline: Similar structure but with an oxygen atom linking the cyclohexyl group to the benzene ring.
2-Fluoro-5-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a methylcyclohexyl group.
Uniqueness
5-Fluoro-2-(2-methylcyclohexyl)aniline is unique due to the presence of both a fluorine atom and a 2-methylcyclohexyl group, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C13H18FN |
|---|---|
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
5-fluoro-2-(2-methylcyclohexyl)aniline |
InChI |
InChI=1S/C13H18FN/c1-9-4-2-3-5-11(9)12-7-6-10(14)8-13(12)15/h6-9,11H,2-5,15H2,1H3 |
Clé InChI |
IOVAHQCSYVPHHR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1C2=C(C=C(C=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13217249.png)

![3-[(4-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B13217254.png)

![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine](/img/structure/B13217270.png)







![2-[1-(Oxolan-3-YL)-1H-1,2,3-triazol-4-YL]ethan-1-amine](/img/structure/B13217319.png)
